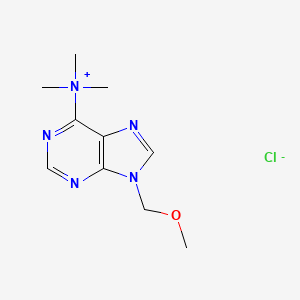
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is a chemical compound with a unique structure that includes a purine base modified with a methoxymethyl group and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purine with methoxymethyl chloride in the presence of a base, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxymethyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Applications De Recherche Scientifique
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The methoxymethyl and trimethylammonium groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium bromide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium iodide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium sulfate
Uniqueness
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other similar compounds with different counterions.
Propriétés
Numéro CAS |
63825-15-0 |
|---|---|
Formule moléculaire |
C10H16ClN5O |
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
[9-(methoxymethyl)purin-6-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16N5O.ClH/c1-15(2,3)10-8-9(11-5-12-10)14(6-13-8)7-16-4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UUNQVTQVJZXTHL-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=NC=NC2=C1N=CN2COC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


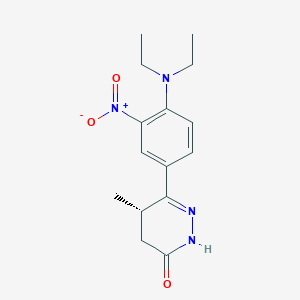
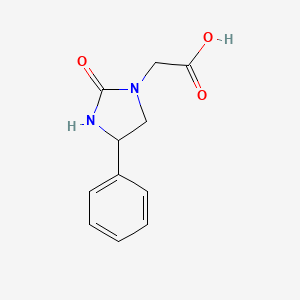
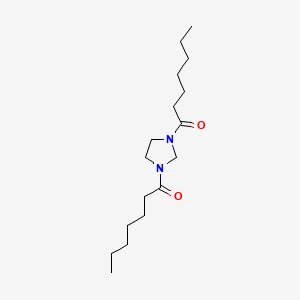
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
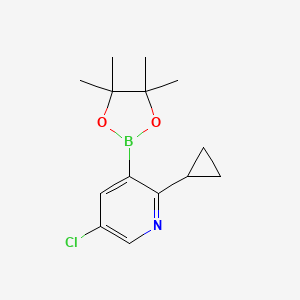
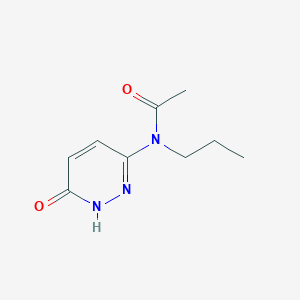
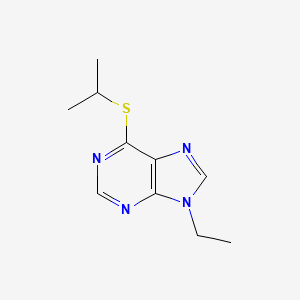

![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
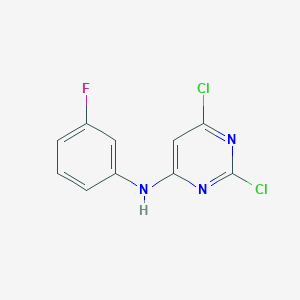

![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
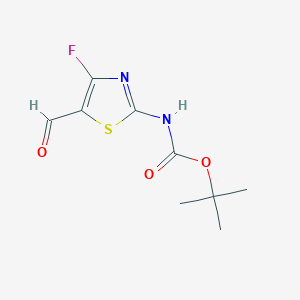
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
